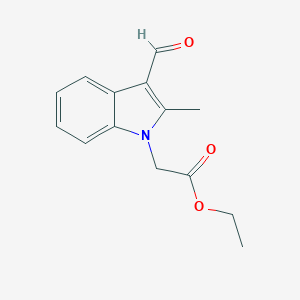

ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (EMIA) is a naturally occurring compound found in a variety of plant species. It is a derivative of indole, a compound found in many plants and animals. EMIA has been studied for its potential medicinal properties, including anti-tumor, anti-inflammatory, and anti-oxidant activities. Additionally, it has been investigated for its potential use in laboratory experiments.

Aplicaciones Científicas De Investigación

Cancer Treatment Research

Indole derivatives have been increasingly studied for their potential in treating various types of cancer. They exhibit properties that can inhibit cancer cell growth and proliferation. The compound’s role in synthesizing biologically active molecules could be pivotal in developing new oncological therapies .

Antimicrobial Applications

Research has shown that indole derivatives can act against a range of microbes. This makes them valuable in the search for new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern .

Neurological Disorders

Indoles are known to possess neuroprotective properties. They could be used in synthesizing compounds that help treat or manage neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

HIV Research

Novel indolyl derivatives have been reported to show activity against HIV-1. Molecular docking studies of these compounds provide insights into their potential as anti-HIV agents, which could lead to new treatments for this virus .

Plant Hormone Synthesis

Indole derivatives play a role in the synthesis of plant hormones like indole-3-acetic acid, which is crucial for plant growth and development. Understanding this process can lead to advancements in agriculture and botany .

Pharmaceutical Scaffolding

The molecular diversity of indole derivatives makes them suitable as scaffolds in pharmaceutical drug design. They can be used to create complex molecules with desired therapeutic effects .

Mecanismo De Acción

Target of Action

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, also known as ethyl 2-(3-formyl-2-methylindol-1-yl)acetate, is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

ethyl 2-(3-formyl-2-methylindol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(17)8-15-10(2)12(9-16)11-6-4-5-7-13(11)15/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLASVCYZWSRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355418 |

Source

|

| Record name | Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |

CAS RN |

433307-59-6 |

Source

|

| Record name | Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)

![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)

![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)

![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)